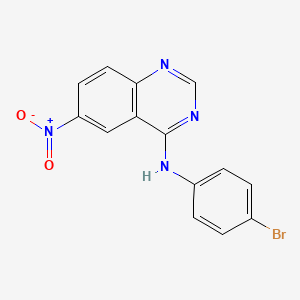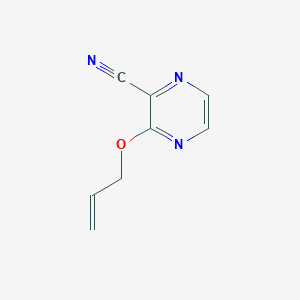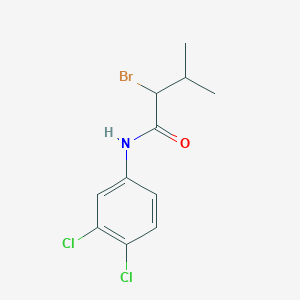![molecular formula C17H17N3OS2 B2958141 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide CAS No. 1396889-57-8](/img/structure/B2958141.png)
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzothiazole ring system is aromatic and may contribute to the stability of the molecule. The presence of the methylamino and acetamide groups could also influence the molecule’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The benzothiazole ring might undergo electrophilic aromatic substitution reactions, while the methylamino and acetamide groups could participate in various nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring might increase the compound’s stability and affect its solubility in various solvents .Scientific Research Applications
Antitumor Activity
A significant area of application for benzothiazole derivatives, including 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide, is their potential antitumor activity. Yurttaş, Tay, and Demirayak (2015) synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives to evaluate their antitumor efficacy in vitro against various human tumor cell lines. The study highlighted compounds that showed considerable anticancer activity, indicating the promise of benzothiazole derivatives in cancer treatment research (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
Research into the antimicrobial properties of benzothiazole derivatives has also been conducted. Fahim and Ismael (2019) investigated the synthesis of novel sulphonamide derivatives, including those related to the benzothiazole structure, and evaluated their antimicrobial activity. The study found that certain compounds exhibited high activity against various microbial strains, suggesting their potential as antimicrobial agents (Fahim & Ismael, 2019).
Synthesis and Characterization
The synthesis and characterization of benzothiazole derivatives for potential scientific and pharmaceutical applications have been extensively explored. Janardhan et al. (2014) focused on the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides, including benzothiazole analogs, as building blocks. This research contributes to the development of new heterocyclic compounds with potential biological activities (Janardhan et al., 2014).
Anticonvulsant Agents
Further extending the scope of benzothiazole applications, Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety, including structures analogous to 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide. These compounds were evaluated for their anticonvulsant activity, with several showing promising results in protecting against picrotoxin-induced convulsions. This study highlights the potential of benzothiazole derivatives in developing new anticonvulsant drugs (Farag et al., 2012).
properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-20(17-19-13-8-4-6-10-15(13)23-17)11-16(21)18-12-7-3-5-9-14(12)22-2/h3-10H,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKYZEDMVDPOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1SC)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Amino(dideuterio)methyl]-4-chloroaniline](/img/structure/B2958058.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid](/img/structure/B2958059.png)
![2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2958060.png)
![Methyl 2-[6-methoxy-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2958063.png)


![methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2958070.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2958073.png)


![(7E,11E,23E)-17-[3,4-Dihydroxy-5-[(2-hydroxy-4-methoxy-6-methylbenzoyl)amino]-4,6-dimethyloxan-2-yl]oxy-23-hydroxy-3,6,8,12,14,20,22-heptamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-4-carboxylic acid](/img/structure/B2958078.png)
![N-(7-oxaspiro[3.5]nonan-1-yl)-2-(m-tolyl)acetamide](/img/structure/B2958079.png)
